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Cat. No.: B1666809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Albifylline (also known as HWA 138) is a synthetic xanthine derivative that has been

investigated for its potential therapeutic effects, particularly in the context of improving

microcirculation and reducing inflammation.[1] As a structural analog of pentoxifylline,

Albifylline shares key pharmacological characteristics with other methylxanthines, primarily

acting as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. This

technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and known biological activities of Albifylline, intended to serve as

a resource for researchers and professionals in the field of drug development. While a

complete set of experimentally determined quantitative data for Albifylline is not readily

available in the public domain, this guide compiles the existing information and provides

detailed experimental protocols relevant to its characterization.

Molecular Structure and Identification
Albifylline is chemically identified as 1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-

dione.[1][2] Its molecular structure consists of a xanthine core substituted at the N1 and N3

positions. The key structural features and identifiers are summarized in the table below.
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Identifier Value Reference

IUPAC Name
1-(5-hydroxy-5-methylhexyl)-3-

methyl-7H-purine-2,6-dione
[1][2]

Synonyms HWA 138, A 81-3138

CAS Number 107767-55-5 [1]

Chemical Formula C13H20N4O3 [1]

Molecular Weight 280.32 g/mol

Canonical SMILES

CC(C)

(CCCCN1C(=O)C2=C(N=CN2)

N(C1=O)C)O

InChI Key
NWXULHNEYYFVMF-

UHFFFAOYSA-N

Physicochemical Properties
A comprehensive experimental characterization of Albifylline's physicochemical properties is

not extensively documented in publicly available literature. The following table summarizes the

available computed data.
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Property Value (Computed) Reference

XLogP3 0.8

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count
5

Rotatable Bond Count 6

Exact Mass 280.153541 g/mol

Monoisotopic Mass 280.153541 g/mol

Topological Polar Surface Area 89.5 Å²

Heavy Atom Count 20

Complexity 399

Note: The lack of experimentally determined values for properties such as melting point, boiling

point, and solubility in various solvents highlights a significant data gap for this compound.

Experimental Protocols for Physicochemical Property
Determination
For researchers seeking to determine the experimental physicochemical properties of

Albifylline, the following standard protocols are recommended.

Apparatus: Capillary melting point apparatus.

Procedure: A small, dry sample of Albifylline is packed into a capillary tube to a height of 2-

3 mm. The tube is placed in the melting point apparatus, and the temperature is raised at a

slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The

temperature range from the appearance of the first liquid droplet to the complete liquefaction

of the sample is recorded as the melting point range.

Method: Shake-flask method.
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Procedure: An excess amount of Albifylline is added to a known volume of the solvent of

interest (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant

temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is

reached. The suspension is then filtered to remove undissolved solid. The concentration of

Albifylline in the filtrate is determined using a suitable analytical technique, such as High-

Performance Liquid Chromatography (HPLC) with UV detection or a validated

spectrophotometric method.

Method: Potentiometric titration or UV-spectrophotometry.

Procedure (Potentiometric Titration): A solution of Albifylline of known concentration is

titrated with a standardized solution of a strong acid or base. The pH of the solution is

monitored throughout the titration using a calibrated pH meter. The pKa is determined from

the inflection point of the resulting titration curve.

Mechanism of Action and Signaling Pathways
As a xanthine derivative, Albifylline's mechanism of action is believed to involve two primary

pathways: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.

These actions lead to a cascade of downstream effects that contribute to its observed

physiological activities.

Phosphodiesterase (PDE) Inhibition
PDEs are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and

cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these

second messengers. By inhibiting PDEs, Albifylline is proposed to increase intracellular cAMP

and/or cGMP concentrations. This leads to the activation of protein kinase A (PKA) and protein

kinase G (PKG), respectively, which in turn phosphorylate various downstream targets. In the

context of vascular smooth muscle cells, increased cAMP levels lead to relaxation and

vasodilation. In inflammatory cells, elevated cAMP can suppress the production of pro-

inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that modulates a wide range of physiological

processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.
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Xanthine derivatives are known to be non-selective antagonists of adenosine receptors. By

blocking these receptors, Albifylline can interfere with adenosine-mediated signaling. For

instance, antagonism of A2A receptors on immune cells can contribute to the modulation of

inflammatory responses.

Putative Signaling Pathway of Albifylline
The following diagram illustrates the proposed signaling pathway for Albifylline, based on its

known actions as a xanthine derivative.
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Putative signaling pathway of Albifylline.

Biological Properties and Experimental Protocols
The primary reported biological effect of Albifylline is the reduction of leukocyte adhesion to

the vascular endothelium and the improvement of microvascular blood flow, particularly in the

context of hemorrhagic shock.

Quantitative Biological Activity Data
As of the date of this document, specific quantitative biological activity data for Albifylline,

such as IC50 values for the inhibition of specific PDE isoforms or Ki values for binding to

adenosine receptor subtypes, are not available in the peer-reviewed literature. The existing

research provides a qualitative comparison to its analog, pentoxifylline, demonstrating a

significant reduction in shock-induced leukocyte adhesion.
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Experimental Protocols for Biological Assays
The following are detailed methodologies for key experiments relevant to the characterization

of Albifylline's biological activity.

Objective: To quantify the effect of Albifylline on the adhesion of leukocytes to endothelial

cells.

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in

96-well plates. A leukocyte cell line (e.g., U937 or HL-60) is maintained in suspension

culture.

Procedure:

HUVEC monolayers are pre-treated with various concentrations of Albifylline for a

specified time (e.g., 1 hour).

An inflammatory stimulus (e.g., TNF-α or LPS) is added to the HUVECs to induce the

expression of adhesion molecules.

Leukocytes are labeled with a fluorescent dye (e.g., Calcein-AM).

The labeled leukocytes are added to the HUVEC monolayers and incubated to allow for

adhesion.

Non-adherent cells are removed by gentle washing.

The fluorescence of the remaining adherent leukocytes is quantified using a fluorescence

plate reader.

The percentage of inhibition of leukocyte adhesion by Albifylline is calculated relative to

the stimulated control without the compound.

Objective: To determine the inhibitory activity of Albifylline against specific PDE isoforms.

Method: A variety of commercial kits are available, often based on fluorescence polarization

(FP) or luminescence.
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General Procedure (FP-based):

The assay is performed in a microplate format.

A reaction mixture containing a specific recombinant human PDE enzyme, a fluorescently

labeled cAMP or cGMP substrate, and varying concentrations of Albifylline is prepared.

The reaction is incubated to allow for enzymatic hydrolysis of the substrate.

A binding agent that specifically binds to the hydrolyzed monophosphate product is added.

The fluorescence polarization is measured. A high FP value indicates a high degree of

substrate hydrolysis (low inhibition), while a low FP value indicates inhibition of the PDE

enzyme.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the Albifylline concentration.

Objective: To measure the effect of Albifylline on the production of pro-inflammatory

cytokines (e.g., TNF-α) by immune cells.

Cell Culture: A monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells

(PBMCs) are used.

Procedure:

Cells are pre-incubated with different concentrations of Albifylline.

The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS)

to induce cytokine production.

After an appropriate incubation period, the cell culture supernatant is collected.

The concentration of the cytokine of interest in the supernatant is quantified using an

Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine.

The inhibitory effect of Albifylline on cytokine production is determined by comparing the

cytokine levels in the treated samples to the stimulated control.
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Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the in vivo

efficacy of Albifylline in a model of hemorrhagic shock.
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In vivo experimental workflow for Albifylline.

Conclusion
Albifylline is a xanthine derivative with a pharmacological profile suggestive of potential

therapeutic applications in conditions characterized by impaired microcirculation and

inflammation. Its proposed mechanism of action, centered on phosphodiesterase inhibition and
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adenosine receptor antagonism, aligns with the observed biological effects of reducing

leukocyte adhesion. However, a significant knowledge gap exists concerning the

experimentally determined physicochemical properties and quantitative biological activity of

Albifylline. The detailed experimental protocols provided in this guide offer a framework for

researchers to generate these crucial data, which are essential for a comprehensive

understanding of its structure-activity relationship and for advancing its potential development

as a therapeutic agent. Further research is warranted to fully elucidate the molecular

pharmacology and therapeutic potential of Albifylline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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